4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid
Overview
Description
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid: is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a butanoic acid moiety. It is used primarily in proteomics research .
Mechanism of Action
- High-affinity interactions with these residues contribute to the dual inhibitory effect .
- Binding Free Energy : The estimated binding free energy indicates favorable dual binding to both TNKS-1 and TNKS-2 .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that add phosphate groups to proteins. This inhibition can result in altered cellular signaling and metabolic pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases, which are involved in oxidation-reduction reactions. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound can also influence the activity of coenzymes, which are essential for various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can affect its overall efficacy and impact on cellular functions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus. This localization is mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The activity of this compound can be significantly influenced by its subcellular localization, affecting processes such as energy production and gene regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, such as esterification followed by hydrolysis, or through direct coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The diazepane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the diazepane ring.
Reduction Products: Reduced forms of the carbonyl groups, such as alcohols.
Substitution Products: Functionalized diazepane derivatives.
Scientific Research Applications
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a protease inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid include:
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)hexanoic acid: Similar structure but with a hexanoic acid moiety.
4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)heptanoic acid: Similar structure but with a heptanoic acid moiety.
The uniqueness of this compound lies in its specific combination of the diazepane ring and butanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c12-7-3-5-11(6-4-10-7)8(13)1-2-9(14)15/h1-6H2,(H,10,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJKYWQIOKNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375568 | |
Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397244-77-8 | |
Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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